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Compound of Interest

Compound Name: 4-Bromo-2,3,5,6-tetramethylaniline

Cat. No.: B189008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques
used to characterize the chemical structure of 4-Bromo-2,3,5,6-tetramethylaniline. While
specific spectral data for this compound is not readily available in public databases, this
document outlines the expected spectral characteristics and provides detailed experimental
protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS).

Chemical Structure and Properties
e |[UPAC Name: 4-Bromo-2,3,5,6-tetramethylaniline

e CAS Number: 53965-69-8[1]

e Molecular Formula: CioH14BrN[1]

e Molecular Weight: 228.13 g/mol [2]

Spectroscopic Data Summary

The following tables present the expected quantitative data for 4-Bromo-2,3,5,6-
tetramethylaniline based on its structure and comparison with similar compounds. These
tables are intended to serve as a reference for researchers who acquire the actual spectral
data.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assighment
Ppm
~3.5-45 Singlet 2H -NH:z
~2.2-24 Singlet 6H 2 X Ar-CHs (ortho)
~2.1-23 Singlet 6H 2 X Ar-CHs (meta)

Note: The chemical shifts are estimates and may vary depending on the solvent and
experimental conditions. The protons of the two ortho methyl groups and the two meta methyl
groups are chemically equivalent due to symmetry.

. i 13
Chemical Shift (8) ppm Assignment
~145 C-NH:z
~130- 135 C-CHs (ortho & meta)
~120 C-Br
~15-20 Ar-CHs

Note: The exact chemical shifts require experimental determination.

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)
3300 - 3400 Medium N-H stretch (symmetric)
2900 - 3000 Medium-Strong C-H stretch (aliphatic)
1600 - 1650 Strong N-H bend

1450 - 1500 Medium Aromatic C=C stretch
1000 - 1100 Strong C-N stretch

500 - 600 Strong C-Br stretch

IabIgA._Mass_Spggimmﬂw Data

Relative Intensity (%) Assignment

[M]* (Molecular ion peak with

227/229 ~100/~98 o
bromine isotopes)

212/214 Variable [M - CHs]*

148 Variable [M - Br]*

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly
equal intensity.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2,3,5,6-
tetramethylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de).
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0O
ppm).

e Analysis: Transfer the solution to an NMR tube. Acquire *H and 3C NMR spectra using a
high-resolution NMR spectrometer.

o Data Processing: Process the raw data (Fourier transform, phase correction, and baseline
correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a
mortar and pestle.

o Compress the mixture into a thin, transparent pellet using a hydraulic press.

e Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the
spectrum.

o Data Processing: The instrument software will generate a spectrum of transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using a suitable technique, such as Electron lonization (El).
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* Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

+ Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential

fragmentation pathway in mass spectrometry.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Hypothetical MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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